molecular formula C10H10N2O2 B1201583 Ethylenimine quinone CAS No. 526-62-5

Ethylenimine quinone

Cat. No. B1201583
CAS RN: 526-62-5
M. Wt: 190.2 g/mol
InChI Key: RCWJMKCTHJPXJV-UHFFFAOYSA-N
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Description

Ethylenimine quinone is a compound with the molecular formula C10H10N2O2 . It is also known by several other names such as 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1-aziridinyl)-, 2,5-Di-1-aziridinyl-p-benzoquinone, and others . It is a chiral molecule with no defined stereocenters . The structure of Ethylenimine quinone includes two aziridine rings attached to a quinone .


Molecular Structure Analysis

The molecular structure of Ethylenimine quinone consists of a quinone core with two aziridine rings attached . The molecule contains a total of 26 bonds, including 16 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 2 three-membered rings, 1 six-membered ring, 2 ketones (aliphatic), 2 tertiary amines (aliphatic), and 2 Aziridines .


Chemical Reactions Analysis

Quinones, including Ethylenimine quinone, are known for their redox reactivity and electrophilic character . They can undergo reversible oxido-reduction reactions and have the potential to bind to thiol, amine, and hydroxyl groups . The intrinsic chemical reactivity of quinones controls the speed and type of the quinone-protein conjugation reactions .


Physical And Chemical Properties Analysis

Ethylenimine quinone has a molecular weight of 190.1986 . It is a chiral molecule with no defined stereocenters . Quinones, including Ethylenimine quinone, are known for their unique physical and chemical properties . They are characterized by their large specific capacity, high redox reactivity, and excellent electrochemical reversibility .

Scientific Research Applications

  • Chemotherapy of Cancer : Ethylenimino quinones, particularly 2,5-bis(ethylenimino)quinone and its derivatives, have been explored for their potential in cancer chemotherapy. These compounds may inhibit the growth of tumor cells and have been classified under cytostatics, with experimental results suggesting possible clinical benefits (Domagk, 1958).

  • Gene Delivery : Studies have shown that poly(ethylenimine) (PEI), a derivative of ethylenimine, is effective in gene transfer/therapy. Its ability to induce membrane damage and initiate apoptosis in various human cell lines indicates its potential in gene therapy, albeit with considerations of cytotoxicity (Moghimi et al., 2005).

  • Cytotoxicity and Molecular Mechanisms : The cytotoxicity of quinones, including ethylenimine quinone derivatives, has been attributed to their ability to modify DNA in rapidly dividing cells and alkylate essential protein thiol or amine groups. These activities result in oxidative stress and can be highly toxic to cells (O'Brien, 1991).

  • Synthesis and Biological Evaluation : Research has been conducted on the synthesis of unique quinone compounds, including those with ethylenimine modifications. These compounds have been evaluated for their inhibitory effects on enzymes like 5-lipoxygenase and thromboxane A2 synthase, which are relevant in treating asthma, thrombosis, and other disorders (Shiraishi & Terao, 1993).

  • Redox Cycling and Oxidative Stress : Quinones, including ethylenimine quinone derivatives, engage in redox cycling, leading to the formation of reactive oxygen species. This oxidative stress is a key factor in the cytotoxic effects of these compounds, influencing their therapeutic and toxicological properties (Bolton et al., 2000).

Safety And Hazards

While specific safety and hazard information for Ethylenimine quinone is not available, it’s worth noting that ethyleneimine, a related compound, is known to be hazardous. Ethyleneimine causes severe respiratory tract irritation and inflammation in humans, but symptoms may be delayed for several hours . It is a severe blistering agent, causing third-degree chemical burns of the skin . Chronic inhalation exposure has been reported to result in effects on the blood in humans .

Future Directions

Quinones, including Ethylenimine quinone, are being explored for their potential in advanced electrochemical energy storage due to their large specific capacity, high redox reactivity, and excellent electrochemical reversibility . Future research will likely focus on addressing the challenges associated with the use of quinone compounds, such as low tap density, small electrical conductivity, and strong dissolution issues .

properties

IUPAC Name

2,5-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-6-8(12-3-4-12)10(14)5-7(9)11-1-2-11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJMKCTHJPXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC(=O)C(=CC2=O)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200577
Record name Ethylenimine quinone
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URL https://comptox.epa.gov/dashboard/DTXSID90200577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenimine quinone

CAS RN

526-62-5
Record name 2,5-Diaziridinyl-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylenimine quinone
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Record name Ethylenimine quinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30706
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Record name Ethylenimine quinone
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Record name ETHYLENIMINE QUINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Gong, Z Zhang, H Li, D Li, B Wu, Y Sun… - Journal of Hazardous …, 2014 - Elsevier
… compounds containing N single bond H stretching, O single bond H stretching, and hydrogen-bonded carboxylic acid OH groups, such as ethylenimine and ethylenimine quinone, were …
Number of citations: 34 www.sciencedirect.com
S Zheng, S Zhang - RSC advances, 2016 - pubs.rsc.org
A novel method for the preparation of substituted allyl aziridines by reaction of α-halo with allylic zinc reagents in mild conditions is reported in this paper. The present method …
Number of citations: 7 pubs.rsc.org
SS Ahmed, L Suchana, N Sultana… - South African Journal of …, 2023 - Elsevier
Cervical cancer is the fourth most prevalent form of cancer affecting women, which poses a significant concern, especially in middle- and lower-income countries with an approximately …
Number of citations: 0 www.sciencedirect.com
P Coppens, ED Stevens - Advances in quantum chemistry, 1977 - Elsevier
… for the analysis of bonding, it is often less susceptible to visual inspection as is illustrated by the valence and deformation densities in the ethylenimine ring of ethylenimine quinone (Fig. …
Number of citations: 150 www.sciencedirect.com
H Vorherr - Oncology, 1974 - karger.com
Evidence has accumulated by biochemical, histologic, tissue incubation and tissue culture studies that some malignant tumors may synthesize substances which are either biologically …
Number of citations: 33 karger.com
M CAMPANACCI, E PIERAGNOLI… - Giornale di clinica …, 1956 - pubmed.ncbi.nlm.nih.gov
[Morphological and cytochemical changes induced in the animal organism by the administration of ethylenimine quinone] [Morphological and cytochemical changes induced in …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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